
(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a benzothiazocine core with a thiophene ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carbaldehyde with 2-aminothiophenol in the presence of a base to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzothiazocine compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazocine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazocine derivatives: Compounds with similar benzothiazocine cores but different substituents.
Thiophene-containing heterocycles: Compounds that feature thiophene rings attached to various heterocyclic systems.
Uniqueness
(5E)-5-(Thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of the benzothiazocine core and the thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
76293-59-9 |
|---|---|
Fórmula molecular |
C14H13NS2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H13NS2/c1-2-7-13-11(5-1)15-12(6-3-9-16-13)14-8-4-10-17-14/h1-2,4-5,7-8,10H,3,6,9H2 |
Clave InChI |
OBOCRWIOGCMNFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC2=CC=CC=C2SC1)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
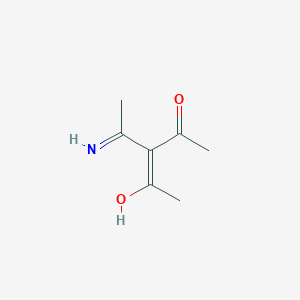
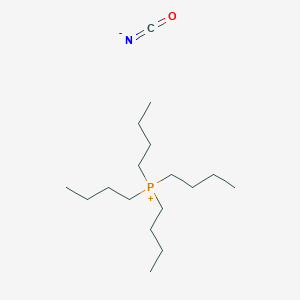
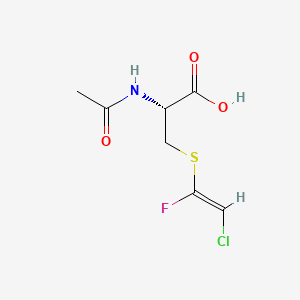
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

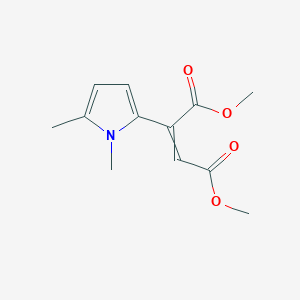
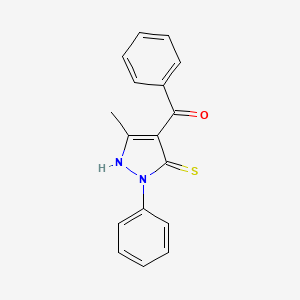
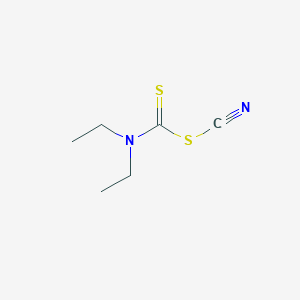

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
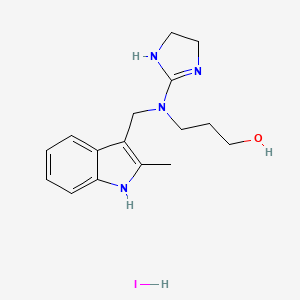
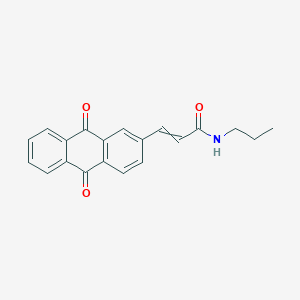
![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)
